molecular formula C6H11N3O2 B15297906 1-(2-hydroxyethyl)-3,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one

1-(2-hydroxyethyl)-3,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B15297906
M. Wt: 157.17 g/mol
InChI Key: JCWUNRNXHQXKCJ-UHFFFAOYSA-N
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Description

1-(2-hydroxyethyl)-3,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a hydroxyethyl group and two methyl groups attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxyethyl)-3,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with carbonyl compounds, followed by the introduction of the hydroxyethyl group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Advanced techniques like flow chemistry and automated synthesis may be employed to enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-hydroxyethyl)-3,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The triazole ring can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield aldehydes or acids, while substitution reactions can introduce a wide range of functional groups to the triazole ring.

Scientific Research Applications

1-(2-hydroxyethyl)-3,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s biological activity makes it a candidate for studies related to enzyme inhibition, antimicrobial properties, and other biochemical processes.

    Industry: Used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2-hydroxyethyl)-3,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The hydroxyethyl group and triazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-hydroxyethyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
  • 1-(2-hydroxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
  • 1-(2-hydroxyethyl)-3,4-dimethyl-1H-1,2,4-triazol-5-one

Uniqueness

1-(2-hydroxyethyl)-3,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both hydroxyethyl and dimethyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C6H11N3O2

Molecular Weight

157.17 g/mol

IUPAC Name

2-(2-hydroxyethyl)-4,5-dimethyl-1,2,4-triazol-3-one

InChI

InChI=1S/C6H11N3O2/c1-5-7-9(3-4-10)6(11)8(5)2/h10H,3-4H2,1-2H3

InChI Key

JCWUNRNXHQXKCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)N1C)CCO

Origin of Product

United States

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